Cas no 1806782-50-2 (3-(Bromomethyl)-2-chloro-4-(difluoromethyl)pyridine)

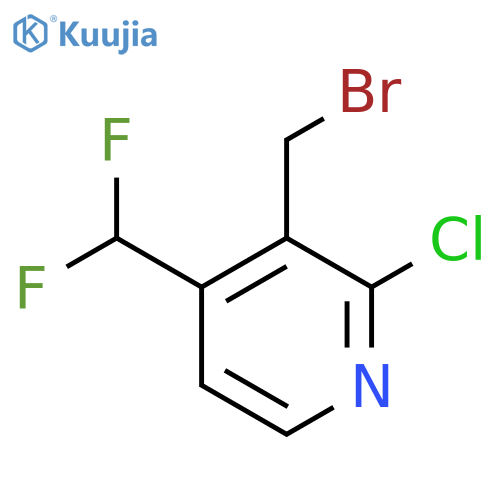

1806782-50-2 structure

商品名:3-(Bromomethyl)-2-chloro-4-(difluoromethyl)pyridine

CAS番号:1806782-50-2

MF:C7H5BrClF2N

メガワット:256.475106954575

CID:4926558

3-(Bromomethyl)-2-chloro-4-(difluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 3-(Bromomethyl)-2-chloro-4-(difluoromethyl)pyridine

-

- インチ: 1S/C7H5BrClF2N/c8-3-5-4(7(10)11)1-2-12-6(5)9/h1-2,7H,3H2

- InChIKey: CCFOZNMGPZRIHN-UHFFFAOYSA-N

- ほほえんだ: BrCC1C(=NC=CC=1C(F)F)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 147

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 12.9

3-(Bromomethyl)-2-chloro-4-(difluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A023024402-1g |

3-(Bromomethyl)-2-chloro-4-(difluoromethyl)pyridine |

1806782-50-2 | 97% | 1g |

$1,797.60 | 2022-03-31 | |

| Alichem | A023024402-500mg |

3-(Bromomethyl)-2-chloro-4-(difluoromethyl)pyridine |

1806782-50-2 | 97% | 500mg |

$999.60 | 2022-03-31 | |

| Alichem | A023024402-250mg |

3-(Bromomethyl)-2-chloro-4-(difluoromethyl)pyridine |

1806782-50-2 | 97% | 250mg |

$734.40 | 2022-03-31 |

3-(Bromomethyl)-2-chloro-4-(difluoromethyl)pyridine 関連文献

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

1806782-50-2 (3-(Bromomethyl)-2-chloro-4-(difluoromethyl)pyridine) 関連製品

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬